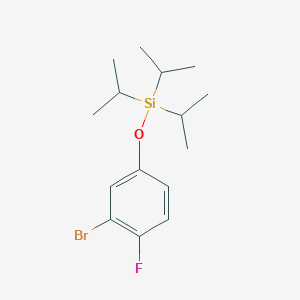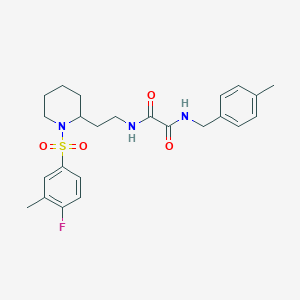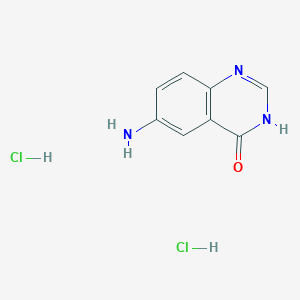
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane, also known as BFPPTS, is a chemical compound that has been widely used in scientific research. It is a silane-based reagent that has been used in various applications, including surface modification, catalysis, and organic synthesis. In recent years, BFPPTS has gained significant attention in the field of materials science due to its unique properties and potential applications.
Scientific Research Applications
Polymerization Initiators
One study introduces new photoinitiators based on silyl radicals chemistry, demonstrating their ability to initiate both free radical and free radical promoted cationic polymerizations. These compounds, including silyl radical-based structures, showcase high polymerization rates, high final conversions, and low oxygen inhibition, highlighting the potential of silyl radical chemistry in photopolymerization processes (Lalevée et al., 2008).
Organic Synthesis
Another research area involves the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, showcasing a method that tolerates a variety of substituents. This includes the use of 1-bromo-3-chloro-5-fluorobenzene, demonstrating the versatility of silane compounds in synthesizing complex organic molecules (Grecian et al., 2005).
Material Science and Nanotechnology
In material science, the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, including silyl radical-based compounds, is notable. These nanoparticles exhibit high fluorescence emission quantum yields and can have their emission wavelengths tuned, suggesting applications in OLEDs and as fluorescent markers (Fischer et al., 2013).
Insecticides
The replacement of carbon by silicon in the molecular structure of insecticides to create new, broad-spectrum insecticides with low toxicity to non-target species is another intriguing application. A silicon analog of a known insecticide demonstrated promising insecticidal activity, indicating the potential of silyl compounds in developing safer pesticides (Sieburth et al., 1990).
properties
IUPAC Name |
(3-bromo-4-fluorophenoxy)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrFOSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-15(17)14(16)9-13/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNTYZRHYPGKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)




![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)
![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)



![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)